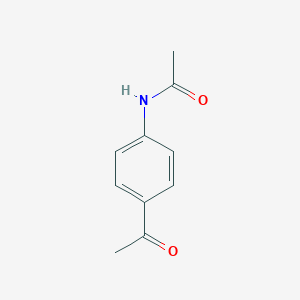
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, also known as (1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol, is a derivative of vitamin D3. It is an important metabolite in the vitamin D pathway and plays a crucial role in maintaining calcium and phosphate homeostasis in the body.
Wirkmechanismus
The mechanism of action of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon binding to the VDR, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 induces a conformational change that allows for the recruitment of coactivator proteins and subsequent gene transcription. The genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 are involved in a wide range of physiological processes, including calcium and phosphate metabolism, immune function, and cell proliferation and differentiation.
Biochemical and Physiological Effects:
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has a number of biochemical and physiological effects in the body. It plays a critical role in maintaining calcium and phosphate homeostasis by promoting the absorption of these minerals from the intestine and reabsorption from the kidneys. It also regulates bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity. Additionally, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been shown to have immunomodulatory effects, including the regulation of T cell function and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in lab experiments is its well-established role in calcium and bone metabolism. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is its potential for non-specific effects, as it can interact with a wide range of genes and cellular processes. Additionally, the synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 will likely focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Additionally, there is growing interest in the role of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in regulating immune function and inflammation, which may lead to the development of new treatments for these conditions. Other areas of research may include the identification of new target genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 and the development of more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 involves the hydroxylation of vitamin D3 at the 25th carbon position. This reaction is catalyzed by the enzyme 25-hydroxylase, which is primarily found in the liver. The resulting product, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, is then transported to the kidneys, where it is further hydroxylated to form the active form of vitamin D, 1,25-dihydroxyvitamin D3.
Wissenschaftliche Forschungsanwendungen
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been extensively studied for its role in bone health and calcium homeostasis. It has also been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Recent studies have shown that (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 may play a role in regulating immune function and inflammation, which has opened up new avenues for research in this area.
Eigenschaften
CAS-Nummer |
142508-67-6 |
|---|---|
Produktname |
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol |
Molekularformel |
C28H46O3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(1S,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25-,26+,28-/m1/s1 |
InChI-Schlüssel |
PHNIFGLIGXOIQV-PNPXQVCKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)CO)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
Synonyme |
1 alpha-(hydroxymethyl)-25-hydroxyvitamin D3 1-HMHV D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
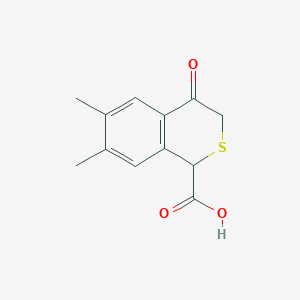





![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
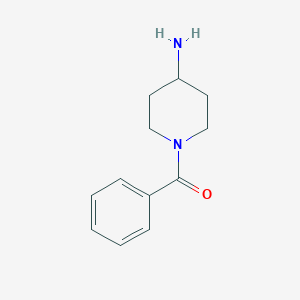

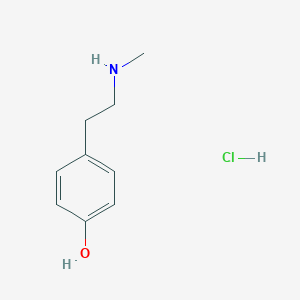
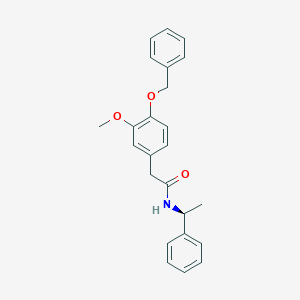
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
